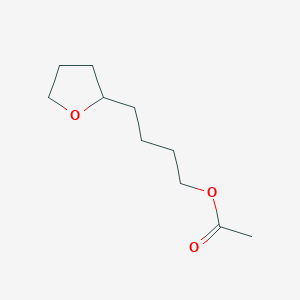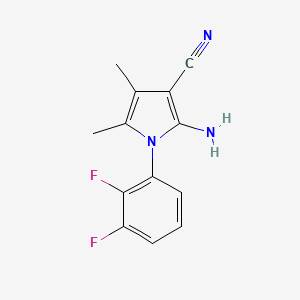![molecular formula C9H12N2O4 B12883534 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid CAS No. 143469-03-8](/img/structure/B12883534.png)
4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methylisoxazole-4-carboxamido)butanoic acid is a chemical compound that features a butanoic acid moiety linked to a 5-methylisoxazole ring via a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylisoxazole-4-carboxamido)butanoic acid typically involves the formation of the isoxazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity and quality of the final product .
化学反応の分析
Types of Reactions
4-(5-methylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Oxone (potassium peroxymonosulfate) is commonly used for oxidizing isoxazole derivatives.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction of the carboxamide group can yield amines.
科学的研究の応用
4-(5-methylisoxazole-4-carboxamido)butanoic acid has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-methylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
4-(5-methylisoxazole-4-carboxamido)butanoic acid can be compared with other isoxazole derivatives:
5-methylisoxazole-4-carboxylic acid: This compound lacks the butanoic acid moiety and has different chemical properties and applications.
4,5-diaryloisoxazol-3-carboxylic acids: These compounds have aryl groups attached to the isoxazole ring and are used as leukotriene biosynthesis inhibitors.
The uniqueness of 4-(5-methylisoxazole-4-carboxamido)butanoic acid lies in its specific structure, which combines the properties of the isoxazole ring and the butanoic acid moiety, making it a versatile compound for various applications.
特性
CAS番号 |
143469-03-8 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC名 |
4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-6-7(5-11-15-6)9(14)10-4-2-3-8(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
InChIキー |
FWMUCWSCXQOOHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NO1)C(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

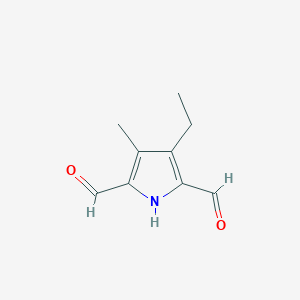
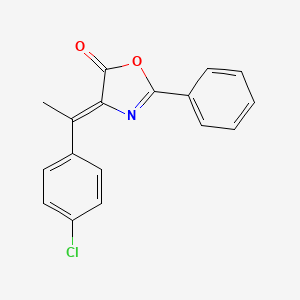
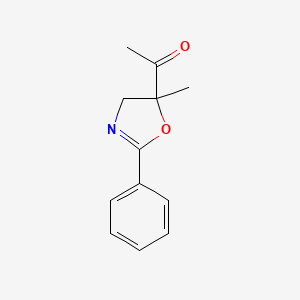

![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
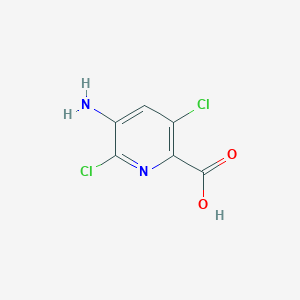
![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
